molecular formula C12H14N2 B1482286 3,5-dicyclopropyl-1-(prop-2-yn-1-yl)-1H-pyrazole CAS No. 2098106-15-9

3,5-dicyclopropyl-1-(prop-2-yn-1-yl)-1H-pyrazole

Cat. No. B1482286
CAS RN: 2098106-15-9
M. Wt: 186.25 g/mol
InChI Key: CXAYGHJIKLFAHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

  • It is available for purchase from various suppliers .

Scientific Research Applications

Organic Synthesis

3,5-Dicyclopropyl-1-(prop-2-yn-1-yl)-1H-pyrazole: serves as a versatile scaffold in organic synthesis. Its structure is conducive to various chemical reactions, making it a valuable precursor for synthesizing more complex heterocyclic systems. These systems are crucial in developing pharmaceuticals and agrochemicals due to their biological activity .

Medicinal Chemistry

In medicinal chemistry, this compound’s pyrazole core is often utilized to create derivatives with potential therapeutic effects. Pyrazoles are known to exhibit tautomerism, which can influence their reactivity and, consequently, the biological activities of the resulting compounds .

Structural Studies

The tautomeric nature of pyrazoles, including 3,5-dicyclopropyl-1-prop-2-ynylpyrazole , makes them interesting subjects for structural studies. Understanding their tautomeric and conformational preferences is vital for designing synthetic methods and predicting the properties of new compounds .

Heterocyclic Synthesis

This compound is used in the synthesis of condensed heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines . These systems have significant applications in pharmaceuticals, where they are explored for their diverse biological activities .

properties

IUPAC Name

3,5-dicyclopropyl-1-prop-2-ynylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2/c1-2-7-14-12(10-5-6-10)8-11(13-14)9-3-4-9/h1,8-10H,3-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXAYGHJIKLFAHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C(=CC(=N1)C2CC2)C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-dicyclopropyl-1-(prop-2-yn-1-yl)-1H-pyrazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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